2-(Trifluoromethyl)pyridine-3-thiol

Description

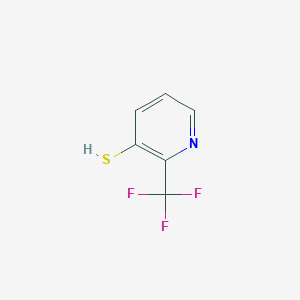

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFPMDYIJYYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801693-48-0 | |

| Record name | 2-(trifluoromethyl)pyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl Pyridine 3 Thiol Derivatives

Thiol Reactivity and Electrophilicity Modulation in N-Heterocyclic Systems

The reactivity of the thiol group in 2-(trifluoromethyl)pyridine-3-thiol is significantly influenced by the electronic properties of the pyridine (B92270) ring, which are in turn modulated by the potent electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the acidity of the thiol proton, making it more readily deprotonated to form the corresponding thiolate. This increased acidity influences its behavior in nucleophilic substitution reactions and its coordination chemistry with metals.

The pyridine-2-thiol (B7724439) system, a close relative, exists in a tautomeric equilibrium with pyridine-2(1H)-thione. This tautomerism plays a crucial role in its reactivity, allowing it to act as an ambident nucleophile, with reactions occurring at either the sulfur or nitrogen atom. researchgate.net The presence of the trifluoromethyl group at the 2-position of the pyridine ring in this compound is expected to further influence this tautomeric equilibrium and the nucleophilicity of both the sulfur and nitrogen atoms.

The thiol group can undergo a variety of transformations. For instance, oxidation can lead to the formation of disulfides or sulfonic acids. It can also participate in nucleophilic substitution reactions. A notable reaction is the desulfinative cross-coupling to form sulfinates, which has been observed for 4-(trifluoromethyl)pyridine-2-thiol (B54014) with a 67% yield for the corresponding sodium sulfinate.

The nucleophilicity of the thiol is central to many of its reactions. For example, thiols can undergo S-trifluoromethylation when treated with electrophilic trifluoromethylating reagents like hypervalent iodine compounds. beilstein-journals.orgconicet.gov.ar This reactivity highlights the nucleophilic character of the sulfur atom, even in an electron-deficient ring system.

Mechanistic Pathways of C-H Functionalization in Pyridine Derivatives

The direct functionalization of C-H bonds in pyridine rings is a powerful tool for the synthesis of complex derivatives. The regioselectivity of these reactions is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. researchgate.net

Radical Addition-Elimination Processes

Radical reactions provide a key pathway for the functionalization of pyridine derivatives. The trifluoromethyl radical (CF3•), being electrophilic in nature, can add to the electron-rich double bonds of the pyridine ring. wikipedia.org The reaction of pyridine with a trifluoromethyl radical can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. rsc.org

In the context of this compound, radical processes could be initiated at various sites. For instance, visible-light photocatalysis has been employed for the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones, proceeding through a trifluoromethyl ketyl radical intermediate. acs.org Such radical mechanisms are often proposed in trifluoromethylation and trifluoromethylthiolation reactions. conicet.gov.arcas.cn

Control experiments in related systems often use radical inhibitors like TEMPO to probe the involvement of radical pathways. In some cases, the reaction is suppressed, indicating a radical mechanism, while in others, the reaction proceeds, suggesting a different pathway. conicet.gov.ar

Two-Electron Electrophilic Substitution Mechanisms

Electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, which is further exacerbated by the presence of a trifluoromethyl group. However, functionalization can be achieved under specific conditions. For instance, the direct C-H trifluoromethylthiolation of arenes can be catalyzed by palladium, proceeding through a proposed ligand exchange pathway with silver trifluoromethylthiolate (AgSCF3). pkusz.edu.cn

In some cases, the reaction is believed to proceed via an initial cyclopalladation followed by oxidative addition and reductive elimination. cas.cn An alternative that cannot be ruled out is an electrophilic substitution mechanism. cas.cn The choice of oxidant and additives can significantly influence the reaction pathway and outcome.

Reductive Elimination Processes Involving Aryl-CF3 Bond Formation in Transition Metal Complexes

The formation of an aryl-CF3 bond via reductive elimination from a transition metal center is a critical step in many catalytic trifluoromethylation reactions. This process, however, is often challenging. researchoutreach.org

Studies on gold(III) complexes have provided significant insights into this transformation. For instance, complexes of the type (R3P)Au(aryl)(CF3)(X) (where X is a halide) have been shown to undergo both Caryl–X and Caryl–CF3 reductive elimination. acs.org The nature of the halide ligand has a dramatic impact on the reactivity and the kinetic selectivity of the reductive elimination. acs.org Heating these complexes can lead to the desired C-C coupling products. acs.org

Similarly, palladium(IV) intermediates have been isolated and shown to undergo Ar–CF3 coupling upon thermolysis. researchoutreach.org The mechanism is thought to involve the dissociation of a ligand to form a five-coordinate intermediate, which then undergoes reductive elimination. uea.ac.uk The presence of a pyridine-thiolate ligand could influence the stability of the metal complex and the facility of the reductive elimination step. In reactions of cycloplatinated(II) complexes with pyridine-2-thione, C-H reductive elimination has been observed. rsc.org

Influence of Trifluoromethyl Group on Reaction Regioselectivity and Kinetics

The trifluoromethyl group exerts a profound influence on the regioselectivity and kinetics of reactions involving the pyridine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles. mdpi.com

In the palladium-catalyzed C-H trifluoromethylation of pyridine-containing arenes, the reaction often occurs at the ortho-position to the directing group. beilstein-journals.org The electronic nature of substituents on the pyridine ring can affect the efficiency of these transformations.

The position of the trifluoromethyl group on the pyridine ring is crucial in directing functionalization. For instance, the synthesis of 2-chloro-3-(trifluoromethyl)pyridine (B31430) from 3-(trifluoromethyl)pyridine (B54556) N-oxide also yields the 2-chloro-5-(trifluoromethyl)pyridine (B1661970) isomer. chemicalbook.com The development of synthetic methods often focuses on achieving high regioselectivity for a particular isomer. researchoutreach.orgnih.gov

The kinetics of reactions are also significantly affected. For example, in the reductive elimination from Au(III) complexes, the rate of C-C coupling is influenced by the rate of ligand displacement. uea.ac.uk The presence of a trifluoromethyl group on the aryl ligand can modulate the electronic properties of the metal center, thereby affecting the rate of reductive elimination.

Below is a table summarizing the regioselectivity in the functionalization of some trifluoromethyl-substituted pyridines:

| Starting Material | Reagents and Conditions | Product(s) | Yield(s) | Reference |

| 2-Phenylpyridine (B120327) | Umemoto reagent, Pd(OAc)2, Cu(OAc)2, TFA, DCE, 110 °C | 2-(2-(Trifluoromethyl)phenyl)pyridine | Good | beilstein-journals.org |

| 4-(Trifluoromethyl)pyridine-2-thiol | H2O2 | 4-(Trifluoromethyl)pyridine-2-sulfonic acid | - | |

| 2-Phenylpyridine | AgSCF3, Pd(OAc)2 | 2-(2-(Trifluoromethylthio)phenyl)pyridine | High | pkusz.edu.cn |

| 3-(Trifluoromethyl)pyridine N-oxide | POCl3, 105-125 °C | 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine | 50.34% and 25.34% | chemicalbook.com |

Computational and Theoretical Studies on 2 Trifluoromethyl Pyridine 3 Thiol

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. It is frequently used to investigate pyridine (B92270) derivatives, providing insights that complement experimental findings. journaleras.comjournaleras.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide detailed information on bond lengths, bond angles, and dihedral angles.

For a closely related isomer, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), quantum computational studies have been performed using DFT with the B3LYP and HSEH1PBE hybrid functionals combined with the 6–311+G(d,p) basis set. journaleras.comjournaleras.com These studies yield optimized geometric parameters, revealing the influence of the trifluoromethyl group on the pyridine ring structure. journaleras.com For instance, in 5-(trifluoromethyl)pyridine-2-thiol, the C-C aromatic bond lengths calculated with the DFT/B3LYP method were found to be longer than those calculated with the HSEH1PBE functional. journaleras.com The substitution of an electron-donating trifluoromethyl group can increase the electron density in the C-C bonds, affecting their length. journaleras.com It is anticipated that similar computational approaches for 2-(trifluoromethyl)pyridine-3-thiol would reveal comparable electronic effects on its geometry.

Table 1: Selected Theoretical Bond Lengths and Angles for the Analogous 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Bond Lengths (Å) | ||

| C1-N1 | 1.331 | 1.327 |

| C5-N1 | 1.333 | 1.328 |

| **Bond Angles (°) ** | ||

| C1-N1-C5 | 118.57 | 118.66 |

| C2-C1-N1 | 124.08 | 123.95 |

This interactive table presents data for a related isomer to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. dergipark.org.tr The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO has the propensity to donate electrons, while the LUMO can accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trmdpi.com A smaller energy gap generally implies higher reactivity.

In studies of similar heterocyclic thiol compounds, such as pyridine-substituted bis-1,2,4-triazoles and 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, FMO analysis has been used to elucidate reactivity, electronic transitions, and bioactivity. dergipark.org.trmdpi.comresearchgate.net For these molecules, the HOMO is often localized on the sulfur atom and parts of the heterocyclic ring, while the LUMO is distributed across the ring system. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. A similar analysis for this compound would map its electron density distribution and predict its reactive sites.

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net

Studies on various thiol-reactive trifluoromethyl probes have utilized DFT calculations with the B3LYP hybrid functional to estimate ¹⁹F NMR chemical shifts. nih.gov These calculations have successfully confirmed experimental trends, showing how the chemical shift varies with the local environment, such as solvent polarity. nih.gov In one study, various CF₃-thiols, including 2-mercapto-5-(trifluoromethyl)pyridine, were used to label amino acids, with the resulting ¹⁹F NMR chemical shifts providing a basis for their discrimination. acs.org This demonstrates the sensitivity of the trifluoromethyl group's NMR signal to its molecular surroundings, a feature that can be effectively modeled and predicted using computational chemistry.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into how chemical reactions occur by mapping the entire reaction pathway. smu.edu This involves identifying the reactants, products, and, most importantly, the high-energy transition states that connect them. By calculating the potential energy surface, chemists can determine the activation energy barriers, which govern the reaction rate. smu.eduacs.org

The United Reaction Valley Approach (URVA) is a powerful method for analyzing reaction mechanisms in detail. It partitions a reaction path into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation, providing a chemically intuitive picture of the process. smu.edu While a specific reaction mechanism for this compound has not been detailed in the reviewed literature, these computational methods could be applied to study its various potential reactions, such as S-alkylation, oxidation of the thiol group, or nucleophilic aromatic substitution. Such studies would involve optimizing the geometries of transition state structures and calculating the associated energy barriers.

Modeling of Thiol Reactivity and Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemical sciences. Computational modeling is instrumental in developing these relationships. The reactivity of thiols is of significant interest, particularly in the context of covalent inhibitors in medicinal chemistry.

Recent research on heteroaryl sulfones, which react with biological thiols like cysteine, has established comprehensive structure–reactivity relationships. acs.org These studies show how modifying the electronics of the heteroaryl ring can tune the reactivity over several orders of magnitude. acs.org Furthermore, predictive models for the thiol-Michael addition reactivity of N-heteroaryl α-methylene-γ-lactams have been developed. acs.org These models are based on DFT analysis of the transition states, which revealed that significant charge transfer from the thiol nucleophile to the covalent reactive group (CRG) occurs, with this charge being partially delocalized into the heteroarene. acs.org These findings suggest that the reactivity of this compound would be significantly influenced by the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group, which could be quantitatively modeled using similar computational approaches.

Investigation of Nonlinear Optical (NLO) Properties of Related Trifluoromethylated Pyridine Thiols

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. journaleras.com Computational methods, especially DFT, are highly effective in predicting the NLO response of molecules. journaleras.comjournaleras.com The key NLO parameters are the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large β value is indicative of a strong NLO response.

Detailed computational investigations have been performed on 5-(trifluoromethyl)pyridine-2-thiol using DFT (B3LYP and HSEH1PBE functionals with a 6-311+G(d,p) basis set). journaleras.comjournaleras.com The calculations revealed that this molecule possesses a significantly large first hyperpolarizability value, making it an excellent candidate for NLO materials. journaleras.com For comparison, its calculated β value is substantially higher than that of urea, a standard reference material for NLO studies. journaleras.com The presence of the trifluoromethyl group and the pyridine ring system contributes to the charge asymmetry and electron delocalization necessary for a high NLO response. Given the structural similarities, this compound is also expected to exhibit interesting NLO properties.

Table 2: Calculated NLO Properties of the Analogous 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com

| Parameter | Method | Value | Unit |

| Dipole Moment (μ) | B3LYP | 3.2356 | Debye |

| HSEH1PBE | 3.2023 | Debye | |

| Mean Polarizability (α) | B3LYP | 11.23 x 10⁻²⁴ | esu |

| HSEH1PE | 10.97 x 10⁻²⁴ | esu | |

| First Hyperpolarizability (β) | B3LYP | 103.71 x 10⁻³⁰ | esu |

| HSEH1PBE | 98.40 x 10⁻³⁰ | esu |

This interactive table presents data for a related isomer, highlighting its potential as an NLO material.

Derivatization and Advanced Functionalization Strategies

Modification of the Thiol Group in Pyridine (B92270) Thiol Systems

The thiol group in pyridine thiol systems is a versatile handle for a variety of chemical transformations. These modifications are essential for altering the molecule's physical, chemical, and biological properties.

One common reaction is the thiol-disulfide exchange. For instance, 4,4′-dithiodipyridine (DTDP) reacts with thiols under acidic conditions (pH ≥ 3.4) to form a disulfide bond. acs.org This reaction is rapid and complete, making it suitable for quantitative analysis of thiols in various matrices, including acidic ones like wine. acs.org Another reagent used for this purpose is Ellman's reagent, although it is typically employed at an alkaline pH. acs.org

The thiol group can also be derivatized to form thioethers. However, the formation of thioethers can sometimes be an unintended side reaction. For example, when using DTDP, a thioether corresponding to a mass difference of 32 m/z from the expected disulfide has been observed, possibly due to oxidation or impurities in the reagent. reddit.com

For mass spectrometry-based applications, derivatization reagents that introduce a charged tag can enhance detection sensitivity. A novel derivatizing reagent combining a thiol-selective unit with a precharged pyridinium (B92312) unit has been developed for the rapid and accurate quantification of biological thiols. nih.gov This method allows for simultaneous derivatization and ionization, significantly reducing sample preparation and analysis time. nih.gov

Furthermore, the Togni reagent can be used to derivatize thiols to S-trifluoromethyl derivatives. reddit.com These S-CF3 compounds are stable and can be detected with high sensitivity using electron capture mass spectrometry. reddit.com

Table 1: Reagents for Thiol Group Modification

| Reagent | Reaction Type | Key Features |

| 4,4′-dithiodipyridine (DTDP) | Thiol-disulfide exchange | Effective at acidic pH (≥3.4), rapid and complete reaction. acs.org |

| Ellman's reagent | Thiol-disulfide exchange | Typically used at alkaline pH. acs.org |

| Pyridinium-based charged tags | Thiol derivatization | Enhances mass spectrometry sensitivity, allows for reactive ionization. nih.gov |

| Togni reagent | S-Trifluoromethylation | Forms stable S-CF3 derivatives with high detection sensitivity. reddit.com |

Functionalization of the Pyridine Ring System and its Trifluoromethyl Moiety

The pyridine ring and its trifluoromethyl substituent offer multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives.

The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. chemrxiv.org However, functionalization at the C3 position has historically been challenging. chemistryviews.org Recent advancements have enabled the 3-position-selective C(sp²)–H trifluoromethylation of pyridine derivatives. chemistryviews.orgacs.orgnih.gov This method involves a hydrosilylation reaction to activate the pyridine ring, followed by a reaction with a nucleophilic CF₃ source like Togni Reagent I. chemistryviews.org The reaction proceeds through the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.orgacs.org

Another strategy for direct C–H trifluoromethylation of pyridine involves an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org This protocol uses trifluoroacetic acid in the presence of silver carbonate to afford trifluoromethylpyridines in good yields and with excellent regioselectivity. acs.org

Late-stage functionalization of the pyridine ring is a powerful tool in drug discovery. One approach involves C-H fluorination at the position α to the nitrogen using AgF₂, followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride (B91410). acs.org This two-step sequence allows for the introduction of a wide array of functionalities under mild conditions. acs.org

The trifluoromethyl group itself can also be a site for functionalization. A recently developed method allows for the conversion of trifluoromethyl arenes into methyl-dithioesters via a defluorinative functionalization process. rsc.org This microwave-assisted reaction uses a BF₃SMe₂ complex as a multifunctional reagent and is suitable for late-stage functionalization of complex molecules. rsc.org However, it is noteworthy that electron-deficient heteroaromatic pyridines like 2-(trifluoromethyl)pyridine (B1195222) were found to be inert under these specific reaction conditions. rsc.org

Table 2: Strategies for Pyridine Ring and Trifluoromethyl Moiety Functionalization

| Strategy | Target Site | Key Reagents/Catalysts | Outcome |

| Nucleophilic Activation | C3-position of pyridine ring | Hydrosilylation, Togni Reagent I | 3-position-selective trifluoromethylation. chemistryviews.orgacs.orgnih.gov |

| N-oxide Strategy | Pyridine Ring | N-oxidation, various reagents | C2-H functionalization. |

| Quaternary Ammonium Activation | Pyridine Ring | N-methylation, Ag₂CO₃, TFA | Regioselective direct C-H trifluoromethylation. acs.org |

| C-H Fluorination/SNAr | α-position to pyridine nitrogen | AgF₂, various nucleophiles | Late-stage functionalization with diverse groups. acs.org |

| Defluorinative Thio-functionalization | Trifluoromethyl group | BF₃SMe₂ complex | Conversion to methyl-dithioesters. rsc.org |

Strategies for Incorporating the 2-(Trifluoromethyl)pyridine-3-thiol Moiety into Complex Molecular Architectures

The incorporation of the this compound unit into more complex molecules is often achieved through the formation of ether or thioether linkages. A general method involves reacting the sodium salt of the thiol with an appropriate halo-substituted compound. google.com This reaction is typically carried out at elevated temperatures (60-120 °C) in a suitable solvent such as an alcohol corresponding to the ether to be prepared, or tetrahydrofuran. google.com

For the synthesis of more elaborate structures, such as imidazo[1,5-a]pyridines, a key intermediate like (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045) can be utilized. lew.ro This amine can then be converted to the corresponding thiol in a one-pot reaction, providing a direct route to 3-substituted imidazo[1,5-a]pyridine (B1214698) derivatives. lew.ro

Another approach for building complex molecules is through cyclo-condensation reactions using a trifluoromethyl-containing building block. researchoutreach.org For example, the pyridine sulfide (B99878) intermediate for the insecticide Sulfoxaflor is prepared via a condensation reaction. researchoutreach.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for incorporating the trifluoromethylated pyridine moiety. For instance, the trifluoromethylthiolation of 2-phenylpyridine (B120327) can be achieved using a palladium catalyst and silver trifluoromethylthiolate (AgSCF₃). pkusz.edu.cn Acetic acid is crucial in this reaction to minimize oxidative dimerization of the starting material. pkusz.edu.cn

Late-Stage Functionalization Approaches Utilizing Trifluoromethylated Pyridines

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for rapidly generating analogs of bioactive molecules to explore structure-activity relationships (SAR). acs.orgunimi.it Trifluoromethylated pyridines are valuable substrates for LSF due to the unique properties conferred by the trifluoromethyl group.

One prominent LSF technique is the Minisci reaction, which involves the functionalization of N-heteroarenes with radicals. unimi.it A variety of carbon-centered radicals can be employed, allowing for broad functionalization of the pyridine ring. unimi.it The reaction is typically performed in the presence of an acid to facilitate the addition of the nucleophilic radical. unimi.it

As mentioned previously, the tandem C-H fluorination/SNAr sequence is another effective LSF strategy. acs.org This method was successfully applied to the late-stage functionalization of the histamine (B1213489) agonist betahistine, demonstrating its utility for modifying complex, medicinally relevant molecules. acs.org

The iridium-catalyzed meta-selective borylation of pyridines is another valuable LSF tool. unimi.it This reaction was used for the late-stage C3-methylation of the antihistamine loratadine. unimi.it

Furthermore, late-stage introduction of a pyridinium functionality onto complex peptides, followed by reductive couplings with aryl halides, provides access to diverse aryl alanine-containing macrocyclic peptides that are otherwise difficult to synthesize. nih.gov

The trifluoromethyl group itself can be a handle for LSF. The conversion of trifluoromethylarenes to methyl-dithioesters using BF₃SMe₂ has been demonstrated on pharmaceuticals like leflunomide, flufenamic acid, and celecoxib, showcasing its potential for modifying existing drugs. rsc.org

Table 3: Late-Stage Functionalization Approaches

| Approach | Key Features | Example Application |

| Minisci Reaction | Radical-based C-H functionalization of the pyridine ring. unimi.it | Diversification of pyridine-containing bioactive molecules. unimi.it |

| C-H Fluorination/SNAr | Two-step functionalization at the α-position to the pyridine nitrogen. acs.org | Synthesis of 2-substituted derivatives of betahistine. acs.org |

| Iridium-Catalyzed Borylation | Meta-selective C-H functionalization of the pyridine ring. unimi.it | C3-methylation of loratadine. unimi.it |

| Pyridinium Installation and Reductive Coupling | Introduction of pyridinium onto peptides followed by coupling. nih.gov | Synthesis of diverse aryl alanine-containing macrocyclic peptides. nih.gov |

| Defluorinative Thio-functionalization | Conversion of the trifluoromethyl group to a methyl-dithioester. rsc.org | Modification of leflunomide, flufenamic acid, and celecoxib. rsc.org |

Applications of 2 Trifluoromethyl Pyridine 3 Thiol in Chemical Synthesis and Materials Science

The unique structural characteristics of 2-(Trifluoromethyl)pyridine-3-thiol, namely the presence of an electron-withdrawing trifluoromethyl group and a reactive thiol moiety on a pyridine (B92270) scaffold, make it a valuable building block in various fields of chemistry. Its applications range from being a key intermediate in the synthesis of complex heterocyclic systems to its use as a specialized ligand in coordination chemistry and a functional monomer in the design of advanced materials.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes to 2-(Trifluoromethyl)pyridine-3-thiol

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a cornerstone of the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org Current industrial methods for producing TFMP intermediates often rely on two primary strategies: the chlorine/fluorine exchange of trichloromethylpyridines and the cyclocondensation of building blocks that already contain a trifluoromethyl group. nih.govresearchoutreach.org While effective, these processes can involve harsh conditions and multiple steps. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-demand intermediate, can be achieved through vapor-phase chlorination/fluorination at temperatures exceeding 300°C. nih.gov

A significant challenge and future direction is the development of more sustainable and efficient synthetic routes specifically for this compound. The principles of green chemistry, particularly the use of flow chemistry and microreactor technology, offer a promising path forward. beilstein-journals.org These technologies can enable reactions under milder conditions, reduce reaction times, and improve safety, as demonstrated in the synthesis of other fluorinated pyridines. beilstein-journals.org Future research should focus on creating direct, one-pot, or continuous-flow processes to introduce the thiol group onto the 2-(trifluoromethyl)pyridine (B1195222) scaffold, minimizing waste and energy consumption.

Exploration of Uncharted Reactivity Modes and Transformative Reactions

The reactivity of this compound is largely uncharted territory, presenting a rich field for discovery. The trifluoromethyl group is known for its strong electron-withdrawing nature and metabolic stability, which can influence the reactivity of the pyridine (B92270) ring and the adjacent thiol group. pkusz.edu.cn

A key research challenge is overcoming the inherent stability of the trifluoromethyl group. For example, recent studies on the defluorinative thio-functionalization of trifluoromethylarenes found that electron-deficient heteroaromatic pyridines, including 2-(trifluoromethyl)pyridine, were completely inert under the tested reaction conditions. rsc.org This inertness highlights the need for novel catalytic systems or activation strategies to functionalize the C-F bonds, potentially transforming the CF3 group from a stable substituent into a reactive handle for further molecular elaboration. rsc.org

Furthermore, the thiol group offers a versatile point for modification. Future work should explore its reactivity in various transformations, such as S-alkylation, S-arylation, and oxidation, to generate diverse libraries of new compounds. The development of predictive models for thiol reactivity, similar to those established for other covalent reactive groups, could accelerate the discovery of molecules with specific biological targets. acs.org Additionally, exploring palladium-catalyzed trifluoromethylthiolation reactions, a field that has seen significant recent advances, could provide insights into the reverse reaction and the stability of the C-S bond in this specific context. pkusz.edu.cncas.cn

Advanced Computational Predictions for Rational Molecular Design

Computational chemistry provides a powerful tool for predicting the properties and reactivity of novel compounds, thereby guiding experimental work and accelerating the design process. While direct computational studies on this compound are scarce, research on its isomer, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), demonstrates the potential of this approach. journaleras.comjournaleras.com

Using Density Functional Theory (DFT) with hybrid functionals like B3LYP and HSEH1PBE, researchers have calculated key properties for the isomer, including its optimized geometry, electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β). journaleras.comjournaleras.com These calculations have suggested that trifluoromethyl-substituted pyridine thiols could be excellent candidates for nonlinear optical (NLO) materials. journaleras.comjournaleras.com

Future research should apply these advanced computational methods to this compound. Such studies would provide a fundamental understanding of its structural and electronic properties. By calculating parameters like electron affinity and frontier molecular orbital energies, it may be possible to predict the compound's reactivity in various chemical transformations and its potential for covalent interactions with biological targets. acs.orgdergipark.org.tr This rational, computation-guided approach will be instrumental in designing new molecules with tailored functions.

| Property | Predicted Value (B3LYP) | Predicted Value (HSEH1PBE) | Unit | Reference |

| Dipole Moment (μ) | 4.885 | 5.253 | Debye | journaleras.com |

| Mean Polarizability (α) | 88.079 | 86.130 | a.u. | journaleras.com |

| First-Order Hyperpolarizability (β) | 2004.882 | 1856.974 | a.u. | journaleras.com |

| Table 1: Predicted quantum chemical properties for the isomer 5-(Trifluoromethyl)pyridine-2-thiol, calculated using DFT with a 6-311+G(d,p) basis set. Similar studies are a future imperative for this compound to guide its application. |

Expanded Applications in Tailored Chemical Scaffolds and Advanced Materials

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern chemistry, with established applications in both agrochemicals and pharmaceuticals. nih.govresearchoutreach.org Compounds containing this structure are used as insecticides, fungicides, and herbicides. researchoutreach.org This history suggests that this compound is a valuable building block for the creation of new, biologically active agents.

A primary future direction is the use of this compound to synthesize novel, tailored chemical scaffolds. By functionalizing the thiol group, a wide array of derivatives can be accessed. For example, incorporating this scaffold into 1,3,4-oxadiazole (B1194373) structures has been shown to produce potent antibacterial agents. acs.org Similarly, its integration into imidazo[1,2-a]pyridine (B132010) or pyrimido[1,2-a]benzimidazole (B3050247) frameworks could lead to new classes of compounds with unique photophysical or therapeutic properties. bohrium.comresearchgate.net

Beyond life sciences, the field of advanced materials presents significant opportunities. As computational studies on its isomer suggest, this compound could be a precursor to materials with significant nonlinear optical (NLO) properties. journaleras.comjournaleras.com The combination of the electron-withdrawing trifluoromethyl group and the polarizable sulfur atom within the rigid pyridine structure is conducive to creating materials with large hyperpolarizability, which are sought after for applications in optoelectronics and photonics.

| Application Area | Potential Role of this compound | Related Compound Classes | Reference |

| Agrochemicals | Building block for novel insecticides and fungicides. | Fluazinam, Flonicamid | researchoutreach.org |

| Pharmaceuticals | Core scaffold for antibacterial and enzyme-inhibiting drugs. | Trifluoromethylpyridine 1,3,4-oxadiazoles | acs.org |

| Advanced Materials | Precursor for nonlinear optical (NLO) materials. | 5-(Trifluoromethyl)pyridine-2-thiol | journaleras.comjournaleras.com |

| Material Science | Component for creating fluorescent probes and photophysically active molecules. | 3-arylthioimidazo[1,2-a]pyridines | bohrium.com |

| Table 2: Potential future applications for chemical scaffolds derived from this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.